Divergent Lipophilicity Compared to a Structural Isomer with the Same Molecular Formula
A quantifiable difference in predicted lipophilicity was identified between the target compound and its structural isomer, 4-Ethyl-2-(iodomethyl)-4-methyloxolane, which shares the same molecular formula (C8H15IO). The target compound has a predicted LogP of 2.625, while the isomer has a predicted XLogP3 of 2.9. This difference in lipophilicity can affect membrane permeability and ADME profiles, making isomer selection a critical step in drug discovery and chemical biology [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.625 (Chemsrc) |
| Comparator Or Baseline | 4-Ethyl-2-(iodomethyl)-4-methyloxolane (CID 131406810); XLogP3 = 2.9 (PubChem) |
| Quantified Difference | Δ LogP = 0.275 (lower for target compound) |
| Conditions | Computationally predicted values (Chemsrc vs. PubChem XLogP3); no experimental logP data available. |
Why This Matters
A lower LogP value suggests the target compound is more hydrophilic than its isomer, which could lead to improved aqueous solubility and a distinct pharmacokinetic profile, impacting its suitability as a lead-like molecule.
- [1] PubChem. (2019). Compound Summary for CID 131406810 (4-Ethyl-2-(iodomethyl)-4-methyloxolane). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/131406810 View Source
